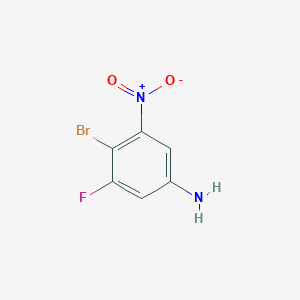

4-Bromo-3-fluoro-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Bromo-3-fluoro-5-nitroaniline is a halogenated nitroaniline derivative, which is a class of compounds known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Bromo-3-fluoro-5-nitroaniline, they offer insights into the structural and chemical properties of related nitroaniline compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nitration, halogenation, and the formation of heterocycles. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . Similarly, the synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines is achieved through nitrosation of arylated cyclopropanes followed by heterocyclization . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-5-nitroaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is characterized by the presence of nitro groups and halogen atoms attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the Schiff-base compound related to nitroaniline was characterized using various spectroscopic methods and theoretical calculations, revealing details about its molecular geometry and electronic properties . The crystal structure of a complex containing a nitroaniline molecule shows how these molecules can interact with other chemical entities .

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions, often facilitated by their functional groups. The nitro group is a key player in electrophilic substitution reactions, while the halogen atoms can be involved in nucleophilic substitution reactions, as seen in the synthesis of nitroimidazole derivatives . The presence of fluorine can influence the reactivity and stability of intermediates in reactions such as nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and halogens can affect the compound's polarity, solubility, and reactivity. The Schiff-base molecule's spectroscopic properties, including UV-Vis, NMR, and vibrational frequencies, were thoroughly investigated, providing insights into the physical properties of these types of compounds . Additionally, the polarizability and hyperpolarizability properties of the Schiff-base compound were calculated, which are important for understanding the compound's interactions with light and its potential applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Dye Intermediate and Derivative Synthesis

4-Fluoro-3-nitroaniline, a related compound to 4-Bromo-3-fluoro-5-nitroaniline, has been recognized for its significant role in the United States as a novel dye intermediate. Its applications extend beyond dye production to the manufacturing of pharmaceuticals and insecticides, with research highlighting various methods for preparing its N-substituted derivatives (M. Bil, 2007).

Complex Formation with Metals

Research has demonstrated the ability of fluoro-nitroaniline derivatives to form complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been characterized by their infrared and electronic spectra, magnetic moments, and varying structural formations such as square planar, tetrahedral, and hexacoordinate structures (G. Devoto et al., 1982).

Synthesis of Sulfonated Derivatives

The sulfonation of fluoroaniline derivatives, including 4-fluoroaniline, has been explored to synthesize sulfonated derivatives. These compounds were validated through various chemical reactions and structural confirmations, contributing to the understanding of fluoroaniline chemistry (A. Courtin, 1982).

Functionalization of Silica Particles

Research in material science has utilized fluoro-nitroaniline derivatives, including 4-fluoro-3-nitroaniline, to functionalize silica particles. These compounds were employed in nucleophilic aromatic substitution reactions with poly(vinylamine) to impart amino and chromophoric groups onto silica surfaces, demonstrating their utility in advanced material synthesis (I. Roth et al., 2006).

Co-Crystals with Caffeine

In the field of crystal engineering, fluoro-nitroaniline derivatives have been used to synthesize co-crystals with caffeine. These co-crystals exhibited a range of structural forms and were characterized through various analytical techniques, revealing insights into the structure-mechanical property relationships of these materials (S. Ghosh, C. Reddy, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(9)2-5(6)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXKQNQQZKDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-5-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)

![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2543989.png)

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)

![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)

![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)